N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The structure of this compound includes an isoxazole ring fused to a pyridine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-b]pyridine derivatives, including N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, can be achieved through various methods. One common approach involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline followed by intramolecular cyclization yields 3-arylamino derivatives . Another method involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group with sodium hydride (NaH) in dimethylformamide (DMF) to form the corresponding isoxazolo[5,4-b]pyridines .
Industrial Production Methods: Industrial production methods for these compounds often involve multicomponent protocols that utilize commercially available starting materials. For instance, a simple and efficient multicomponent protocol for the synthesis of bisisoxazolo[4,5-b]pyridine bis-N-oxides starts from 3,5-dimethyl-4-nitroisoxazole, aromatic aldehydes, and acetophenones .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as sodium hydride (NaH) and bases like dimethylformamide (DMF) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent . Additionally, it has been investigated as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome P450 CYP17, thereby affecting the biosynthesis of androgens and estrogen . This inhibition can lead to a decrease in the levels of these hormones, which may contribute to its anticancer and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other isoxazolo[5,4-b]pyridine derivatives such as N-(5-fluoro-2-methylphenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide and 3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetylphenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-10(2)16-9-15(17-11(3)22-25-19(17)21-16)18(24)20-14-7-5-6-13(8-14)12(4)23/h5-10H,1-4H3,(H,20,24) |
InChI Key |
ZNWWMFDGEHBIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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